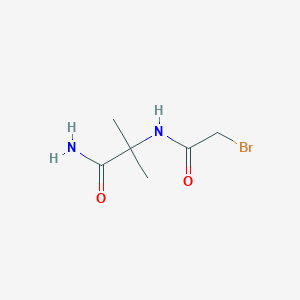

2-(2-Bromoacetamido)-2-methylpropanamide

描述

Structure

3D Structure

属性

IUPAC Name |

2-[(2-bromoacetyl)amino]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrN2O2/c1-6(2,5(8)11)9-4(10)3-7/h3H2,1-2H3,(H2,8,11)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUUMFYRSQNDCDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N)NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201244764 | |

| Record name | Propanamide, 2-[(2-bromoacetyl)amino]-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201244764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394041-91-8 | |

| Record name | Propanamide, 2-[(2-bromoacetyl)amino]-2-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1394041-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanamide, 2-[(2-bromoacetyl)amino]-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201244764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Bromoacetamido 2 Methylpropanamide and Analogous Structures

Direct Amidation Pathways for 2-Bromo-2-methylpropanamide (B1266605) Synthesis

The initial critical step in many synthetic routes is the preparation of 2-bromo-2-methylpropanamide. This intermediate can be synthesized through direct amidation of an acyl halide or by halogenating a suitable amide precursor.

A primary and highly efficient method for synthesizing 2-bromo-2-methylpropanamide involves the reaction of a 2-bromo-2-methylpropanoyl halide, such as the bromide or chloride variant, with ammonia (B1221849). chemicalbook.comontosight.ai This reaction is a classic nucleophilic acyl substitution where ammonia acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl halide and displacing the halide ion.

The reaction is typically performed at a reduced temperature, such as 0 °C, to control its exothermicity. chemicalbook.com A vigorously stirred solution of 2-bromo-2-methylpropanoyl bromide in a non-polar organic solvent like light petroleum ether or hexane (B92381) is treated with aqueous ammonia. chemicalbook.comechemi.com This process leads to the precipitation of the solid amide product, which can then be collected by filtration. This direct amidation route is known for its high efficiency, often yielding the desired 2-bromo-2-methylpropanamide in excellent yields, with reports as high as 96%. chemicalbook.com

| Reactant 1 | Reactant 2 | Solvent | Temperature | Reported Yield | Reference |

|---|---|---|---|---|---|

| 2-Bromo-2-methylpropanoyl bromide | Aqueous Ammonia | Light petroleum ether / Hexane | 0 °C | 96% | chemicalbook.comechemi.com |

An alternative pathway to 2-bromo-2-methylpropanamide starts with a non-halogenated precursor, 2-methylpropanamide (commonly known as isobutyramide). ontosight.aiontosight.ai This method involves the direct bromination of the isobutyramide. The reaction introduces a bromine atom at the alpha-carbon position.

| Precursor | Reagent | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Isobutyramide (2-Methylpropanamide) | N-Bromosuccinimide (NBS) | Wohl-Ziegler Bromination | 2-Bromo-2-methylpropanamide | ontosight.aichemchart.com |

Acylation Strategies for Incorporating the 2-Bromoacetamido Group

The formation of the bromoacetamido linkage is a crucial step in assembling the final target molecule and its analogs. This is achieved through N-acylation, a widely researched and fundamental reaction in organic chemistry for forming amide bonds. bath.ac.uk

The most direct method for introducing the 2-bromoacetamido group is the N-acylation of a primary or secondary amine with a bromoacetyl halide, such as bromoacetyl bromide or bromoacetyl chloride. In this reaction, the amine's nucleophilic nitrogen atom attacks the carbonyl carbon of the bromoacetyl halide.

To facilitate this reaction and neutralize the hydrogen halide byproduct, a base is often required. For instance, the reaction between bromoacetamide and various amines can be carried out in the presence of potassium carbonate (KHCO₃) in a solvent like acetonitrile (B52724) under reflux. researchgate.net In some specialized cases, such as the acylation of less nucleophilic sulfonamides, a Lewis acid catalyst like anhydrous zinc chloride (ZnCl₂) may be employed to activate the acyl halide and promote the reaction. mdpi.com

When using bromoacetic acid instead of its more reactive halide counterpart, coupling reagents are necessary to activate the carboxylic acid for amidation. These reagents are essential in modern synthesis, particularly in peptide chemistry, for creating amide bonds under mild conditions with high efficiency. iris-biotech.de They work by converting the carboxylic acid into a more reactive intermediate, which is then readily attacked by the amine.

The choice of coupling reagent and conditions is critical for optimizing yield and purity. iris-biotech.de Common classes of coupling reagents include:

Carbodiimides : Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic choices. iris-biotech.depeptide.com Their use is often accompanied by additives such as 1-Hydroxybenzotriazole (HOBt) to minimize side reactions and suppress racemization. peptide.commerckmillipore.com

Phosphonium Salts : These reagents, including PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate), are known for their high reactivity and are particularly useful for sterically hindered couplings. peptide.commerckmillipore.com

Aminium/Uronium Salts : This is the most widely used class and includes reagents like HBTU, TBTU, and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU is recognized as one of the most efficient coupling reagents due to the formation of a highly reactive OAt ester intermediate. merckmillipore.com Newer reagents like COMU are based on an Oxyma leaving group and offer advantages such as producing water-soluble byproducts, simplifying purification. merckmillipore.com

These reactions are typically carried out in aprotic polar solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) and often require a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), to facilitate the reaction. merckmillipore.compeptide.com

| Reagent Class | Examples | Key Features | Common Additives/Bases | Reference |

|---|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Widely used; can cause side reactions without additives. | HOBt, DMAP (catalytic) | peptide.com |

| Phosphonium Salts | BOP, PyBOP, PyBrOP, PyAOP | High reactivity, effective for difficult couplings. | DIPEA | peptide.commerckmillipore.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | Very efficient with low racemization; HATU is highly reactive. | DIPEA, Triethylamine | |

| Oxyma-Based Reagents | COMU, PyOxim | High reactivity; water-soluble byproducts. | DIPEA | merckmillipore.com |

Preparation of N-Substituted 2-(2-Bromoacetamido)-2-methylpropanamide Derivatives

The synthesis of N-substituted derivatives of the title compound follows the same fundamental acylation strategies outlined previously. The key difference lies in the choice of the starting amine. To generate an N-substituted final product, one would begin with an appropriately substituted amine.

For instance, to synthesize an N-aryl or N-alkyl derivative of this compound, the corresponding N-substituted 2-amino-2-methylpropanamide (B190125) would be used as the nucleophile. This substituted amine is then reacted with a bromoacetylating agent (e.g., bromoacetyl chloride) or with bromoacetic acid in the presence of a suitable coupling reagent (e.g., HATU, PyBOP). This general approach is widely applicable for creating libraries of related compounds for structure-activity relationship studies. nih.govresearchgate.net The synthesis of various N-substituted benzamides and propanamides demonstrates the robustness of this synthetic strategy for creating diverse amide derivatives. researchgate.netresearchgate.net

Solid-Phase Synthetic Techniques Involving Bromoacetamido Moieties

Solid-phase synthesis offers significant advantages for the preparation of complex molecules like peptides and oligonucleotides, including ease of purification and the potential for automation. wikipedia.org The incorporation of bromoacetamido groups using solid-phase techniques is a key strategy for creating labeled derivatives for biochemical and biomedical research.

The bromoacetyl group is a valuable reactive moiety for the site-specific modification of biomolecules. In peptide chemistry, N-bromoacetyl-modified peptides are synthesized to serve as precursors for creating peptide-protein conjugates, cyclic peptides, and peptide polymers. nih.govgoogle.com An automated method has been developed to incorporate N-bromoacetyl groups at the amino termini of synthetic peptides using a standard peptide synthesizer. nih.gov

The general process involves assembling the desired peptide sequence on a solid support using standard Fmoc or Boc chemistry. mdpi.com After the final amino acid is coupled and its N-terminal protecting group is removed, the resin-bound peptide is treated with a bromoacetylating agent, such as bromoacetic anhydride (B1165640) or bromoacetyl chloride, in the presence of a base. The bromoacetylated peptide can then be cleaved from the resin.

These bromoacetyl-derivatized peptides readily react with sulfhydryl groups of cysteine residues in proteins or other peptides to form stable thioether linkages. nih.gov This specific reactivity makes bromoacetamides excellent thiol-reactive probes for labeling proteins. thermofisher.com The reaction is typically carried out at a neutral to slightly basic pH.

Table 2: Applications of Bromoacetamido Moieties in Peptide Labeling

| Application | Description | Key Reactivity | Reference |

| Peptide-Protein Conjugation | Bromoacetylated peptides are conjugated to proteins to generate immunogens or for other biomedical applications. | Reaction with cysteine sulfhydryl groups. | nih.govgoogle.com |

| Peptide Cyclization | Intramolecular reaction between a terminal bromoacetyl group and a cysteine residue within the same peptide chain. | Formation of a thioether bridge. | nih.gov |

| Peptide Polymerization | Intermolecular reaction between the bromoacetyl group of one peptide and a reactive group (e.g., cysteine) on another. | Creation of peptide polymers. | nih.govgoogle.com |

While solid-phase synthesis is a powerful technique, the incorporation of reactive moieties like bromoacetamide is not without its challenges. Several side reactions can occur, potentially leading to impurities and a reduction in the yield of the desired product.

One of the most significant side reactions in Fmoc-based solid-phase peptide synthesis is the formation of aspartimide from aspartic acid residues, which is exacerbated by prolonged exposure to the basic conditions used for Fmoc deprotection. nih.gov While not directly caused by the bromoacetylation step, this common side reaction can complicate the synthesis of any peptide containing aspartic acid.

During the bromoacetylation step itself, incomplete reaction can lead to a mixture of acetylated and unacetylated peptides. Over-exposure to the acylating agent or base can potentially lead to modification of sensitive amino acid side chains. For peptides containing cysteine, the highly reactive sulfhydryl group must be appropriately protected throughout the synthesis, including the bromoacetylation step, to prevent premature reaction.

Furthermore, the stability of the bromoacetyl group itself can be a concern. It is susceptible to nucleophilic attack, and care must be taken during the final cleavage and purification steps to avoid its degradation. For instance, purification of N-bromoacetylated peptides is often conducted under acidic conditions to minimize reactions with thiol groups. google.com The choice of cleavage cocktail is also critical to ensure the integrity of the bromoacetyl moiety while efficiently removing the peptide from the resin and deprotecting the side chains.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 2 Bromoacetamido 2 Methylpropanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, couplings, and correlations, a complete picture of the atomic connectivity can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis for Amide and Alkyl Protons

The ¹H NMR spectrum of 2-(2-Bromoacetamido)-2-methylpropanamide provides distinct signals for each type of proton within the molecule. The chemical shifts are influenced by the electronic environment of the protons. The protons of the two amide (N-H) groups typically appear as broad singlets, with chemical shifts that can vary significantly depending on solvent and concentration. The alkyl protons include a singlet for the bromo-adjacent methylene (B1212753) (CH₂) group and a singlet for the six equivalent protons of the two methyl (CH₃) groups.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| -NH- (Acetamido) | 7.0 - 8.5 | Broad Singlet | 1H | Amide Proton |

| -NH₂ (Propanamide) | 5.5 - 7.5 | Broad Singlet | 2H | Amide Protons |

| Br-CH₂- | ~3.9 | Singlet | 2H | Methylene Protons |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data for Carbon Skeleton Elucidation

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. For this compound, five unique carbon signals are expected. The two carbonyl carbons of the amide groups are the most deshielded, appearing at the low-field end of the spectrum (160-180 ppm). libretexts.org The quaternary carbon, bonded to the two methyl groups, will also have a characteristic chemical shift. The carbon atom attached to the electronegative bromine atom is shifted downfield compared to a standard alkyl carbon. docbrown.info

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| -C(O)NH- | ~175 | Propanamide Carbonyl |

| -C(O)NH₂ | ~167 | Acetamido Carbonyl |

| (CH₃)₂-C- | ~58 | Quaternary Carbon |

| Br-CH₂- | ~30 | Methylene Carbon |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, TOCSY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity between different parts of the molecule. openpubglobal.comyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this molecule, COSY would primarily be used to confirm the absence of coupling for the singlet signals of the methylene and methyl groups.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.edu It would definitively link the proton signal at ~1.5 ppm to the methyl carbon signal at ~25 ppm, and the proton signal at ~3.9 ppm to the methylene carbon signal at ~30 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it reveals longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.edu This allows for the assembly of the molecular fragments. For instance, correlations would be expected from the methyl protons (~1.5 ppm) to both the quaternary carbon (~58 ppm) and the propanamide carbonyl carbon (~175 ppm). A key correlation would be seen from the acetamido N-H proton to the quaternary carbon, confirming the link between the two amide fragments.

TOCSY (Total Correlation Spectroscopy): TOCSY establishes correlations between all protons within a given spin system. wisc.edu Since the alkyl protons in this molecule are isolated as singlets, TOCSY would show limited correlations, further confirming their structural isolation.

Table 3: Key Expected 2D NMR Correlations

| Experiment | Correlated Nuclei | Information Gained |

|---|---|---|

| HSQC | ¹H at ~1.5 ppm ↔ ¹³C at ~25 ppm | Confirms methyl proton-carbon direct attachment. |

| ¹H at ~3.9 ppm ↔ ¹³C at ~30 ppm | Confirms methylene proton-carbon direct attachment. | |

| HMBC | ¹H at ~1.5 ppm ↔ ¹³C at ~58 ppm & ~175 ppm | Connects methyl groups to the quaternary carbon and the propanamide carbonyl. |

| ¹H at ~3.9 ppm ↔ ¹³C at ~167 ppm | Connects methylene group to the acetamido carbonyl. |

Solvent Effects on NMR Chemical Shifts and Conformational Preferences

The choice of deuterated solvent can significantly influence NMR chemical shifts, particularly for protons involved in hydrogen bonding, such as amide N-H protons. thieme-connect.de In a non-polar, non-hydrogen bonding solvent like chloroform-d (B32938) (CDCl₃), amide proton signals are often broad and appear at a relatively higher field (lower ppm value). In contrast, in a polar, hydrogen-bond accepting solvent like dimethyl sulfoxide-d₆ (DMSO-d₆), the amide protons form strong hydrogen bonds with the solvent. pitt.edu This deshields the protons, causing their signals to shift downfield (to a higher ppm value) and become sharper, making them easier to identify. pitt.eduresearchgate.net These solvent-induced shifts can be used to confirm the presence of exchangeable protons like those on the amide groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Characteristic Vibrational Frequencies for Amide I (C=O) and Amide II (N-H Bend) Bands

The IR spectrum of this compound is dominated by strong absorptions characteristic of its two amide functional groups.

Amide I (C=O Stretch): This band, arising from the C=O stretching vibration, is one of the most intense in the spectrum and typically appears in the region of 1630-1680 cm⁻¹. nih.gov Since the molecule contains two different amide carbonyl groups (a primary amide and a secondary amide), this band may appear as a single, broad absorption or as two closely spaced, overlapping peaks.

Amide II (N-H Bend): This band results from the N-H bending vibration coupled with C-N stretching. mdpi.com For the primary amide (-CONH₂), two bands may be observed. For the secondary amide (-CONH-), a strong band typically appears around 1510-1570 cm⁻¹. nih.govmdpi.com

Table 4: Characteristic IR Absorption Bands

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary & Secondary Amide | 3100 - 3500 |

| C=O Stretch (Amide I) | Primary & Secondary Amide | 1630 - 1680 |

Analysis of C-Br Stretching Vibrations

Infrared (IR) spectroscopy is a powerful tool for identifying the presence of specific functional groups within a molecule. The carbon-bromine (C-Br) bond, a key feature of this compound, gives rise to a characteristic absorption band in the fingerprint region of the IR spectrum. Generally, the C-Br stretching vibration for alkyl bromides is observed in the range of 690-515 cm⁻¹. libretexts.org For structurally related bromoalkanes, such as 1-bromo-2-methylpropane, these characteristic absorptions are found between 750 and 500 cm⁻¹. docbrown.info The presence of a distinct absorption band within this region in the spectrum of the title compound serves as primary evidence for the incorporation of the bromoacetyl group.

Table 1: Characteristic Infrared Absorption for C-Br Bond

| Vibration Type | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|

Hydrogen Bonding Interactions from N-H Stretching Frequencies

The IR spectrum also provides valuable insights into the hydrogen bonding environment of the molecule. The structure of this compound contains two types of amide moieties: a primary amide (-CONH₂) and a secondary amide (-NHCO-). In a non-hydrogen-bonded state (e.g., in a dilute solution of a non-polar solvent), a primary amide typically shows two N-H stretching bands—an asymmetric stretch at higher frequency and a symmetric stretch at lower frequency—in the 3500 to 3400 cm⁻¹ region. msu.edu A secondary amide shows a single N-H stretching band. msu.edu

However, in the solid state, amides readily form intermolecular hydrogen bonds, primarily of the N-H···O type, where the N-H group of one molecule interacts with the carbonyl oxygen (C=O) of a neighboring molecule. nih.gov These interactions cause a significant shift of the N-H stretching bands to lower wavenumbers (broadening and shifting by as much as 100 cm⁻¹ or more), typically into the 3300–2600 cm⁻¹ range. msu.edunih.gov The crystal structure of the related molecule, 2-bromoacetamide (B1266107), confirms that its molecules are organized via N—H⋯O hydrogen bonds into a distinct network. researchgate.netnih.gov Therefore, the observation of broadened N-H stretching bands at lower frequencies for this compound would strongly indicate the presence of significant intermolecular hydrogen bonding.

Table 2: Expected N-H Stretching Frequencies and Effects of Hydrogen Bonding

| Amide Type | N-H Vibration | Wavenumber (Free N-H) | Wavenumber (H-Bonded N-H) |

|---|---|---|---|

| Primary (-CONH₂) | Asymmetric & Symmetric Stretch | ~3500-3400 cm⁻¹ msu.edu | Shifted to lower frequency |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that provides information about the mass, and by extension, the molecular formula and structure of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules without causing significant fragmentation. nih.govuliege.be This method allows for the accurate determination of the molecular weight of the analyte. For this compound (molecular formula: C₆H₁₁BrN₂O₂), the expected monoisotopic mass is approximately 221.9998 Da. In ESI-MS, the molecule is typically observed as a protonated adduct [M+H]⁺ or a sodiated adduct [M+Na]⁺.

A crucial diagnostic feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in two peaks of almost equal intensity separated by 2 mass-to-charge (m/z) units for any fragment containing a bromine atom. chemguide.co.uk Therefore, the molecular ion of this compound will appear as a pair of peaks, often referred to as the M and M+2 peaks.

Table 3: Predicted Molecular Ions in ESI-MS

| Ion Species | Formula | Isotope | Calculated m/z |

|---|---|---|---|

| [M+H]⁺ | [C₆H₁₂⁷⁹BrN₂O₂]⁺ | ⁷⁹Br | ~223.0076 |

| [M+H]⁺ | [C₆H₁₂⁸¹BrN₂O₂]⁺ | ⁸¹Br | ~225.0055 |

| [M+Na]⁺ | [C₆H₁₁⁷⁹BrN₂O₂Na]⁺ | ⁷⁹Br | ~244.9895 |

Fragmentation Pattern Analysis for Structural Confirmation

While ESI is a soft ionization technique, fragmentation can be induced in the mass spectrometer to gain structural information. The fragmentation pattern provides a molecular fingerprint that helps to confirm the connectivity of the atoms. chemguide.co.uk For amides, characteristic fragmentation involves the cleavage of bonds adjacent to the carbonyl group. libretexts.orgdocbrown.info

For this compound, several key fragmentation pathways can be predicted. The resulting fragment ions, particularly those containing bromine, would exhibit the signature 1:1 isotopic doublet, aiding in their identification.

Table 4: Plausible Mass Fragments of this compound

| Proposed Fragment Ion | Formula | Predicted m/z (for ⁷⁹Br) | Structural Information Provided |

|---|---|---|---|

| [BrCH₂CO]⁺ | C₂H₂BrO | 121 | Confirms the bromoacetyl moiety |

| [M - CONH₂]⁺ | C₅H₉BrNO | 178 | Loss of the primary amide group |

| [C(CH₃)₂CONH₂]⁺ | C₄H₈NO | 86 | Confirms the 2-methylpropanamide portion |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides mass measurements with very high accuracy, typically to four or more decimal places. researchgate.netmdpi.com This precision allows for the unambiguous determination of a molecule's elemental composition. By comparing the experimentally measured accurate mass of the molecular ion with the theoretical exact mass calculated for the proposed chemical formula (C₆H₁₁BrN₂O₂), the formula can be confidently confirmed. researchgate.net The high resolving power of HRMS also helps to distinguish between ions of the same nominal mass but different elemental compositions.

Table 5: Theoretical Exact Masses for HRMS Confirmation

| Ion Species | Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| [M+H]⁺ | [C₆H₁₂⁷⁹BrN₂O₂]⁺ | 223.00762 |

| [M+H]⁺ | [C₆H₁₂⁸¹BrN₂O₂]⁺ | 225.00557 |

| [M+Na]⁺ | [C₆H₁₁⁷⁹BrN₂O₂Na]⁺ | 244.98956 |

Integration of Spectroscopic Data for Comprehensive Structural Assignment

The individual pieces of data obtained from IR spectroscopy and mass spectrometry are integrated to build a complete and verified picture of the molecular structure of this compound.

The IR spectrum confirms the presence of the key functional groups: the C-Br bond (absorption at ~690-515 cm⁻¹), the amide C=O groups, and the N-H bonds. The positions of the N-H stretching frequencies provide evidence for intermolecular hydrogen bonding.

Mass spectrometry complements this information by establishing the molecular weight and elemental formula. ESI-MS reveals the mass of the molecular ion, with the characteristic M and M+2 peaks confirming the presence of one bromine atom. HRMS provides the high-accuracy mass measurement needed to verify the elemental composition, C₆H₁₁BrN₂O₂, with a high degree of certainty. Finally, the analysis of the fragmentation pattern corroborates the proposed atomic connectivity, confirming the presence of the bromoacetyl and the 2-methylpropanamide substructures. Together, these spectroscopic data provide a conclusive and comprehensive structural assignment for this compound.

Correlative Analysis of Multi-Technique Spectroscopic Data

A correlative analysis of data from various spectroscopic techniques is crucial for an unambiguous structural assignment of this compound. Each technique provides a unique piece of the structural puzzle, and their combined interpretation offers a synergistic and comprehensive understanding of the molecule's connectivity and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be the primary tools to map the carbon-hydrogen framework. For this compound, one would expect to observe distinct signals corresponding to the methyl protons, the methylene protons adjacent to the bromine atom, and the amide protons. The chemical shifts of these signals would be indicative of their local electronic environments. For instance, the methylene protons (-CH₂Br) would likely appear at a downfield chemical shift due to the deshielding effect of the adjacent bromine atom and carbonyl group. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish proton-proton and proton-carbon correlations, respectively, confirming the connectivity of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in the molecule. Key vibrational bands for this compound would include the N-H stretching vibrations, typically appearing as one or two bands in the region of 3400-3200 cm⁻¹, and the strong C=O (amide I) stretching vibration around 1680-1640 cm⁻¹. The amide II band (N-H bending and C-N stretching) would be expected around 1640-1550 cm⁻¹. The presence of the C-Br bond would be confirmed by a stretching vibration in the lower frequency region of the spectrum.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak would confirm the compound's elemental composition. The isotopic pattern of the molecular ion, with the characteristic M and M+2 peaks in an approximate 1:1 ratio, would be a definitive indicator of the presence of a single bromine atom. The fragmentation pattern would offer further structural insights, with potential cleavage at the amide bond and loss of the bromoacetyl group.

Interactive Data Table: Expected Spectroscopic Data for this compound

| Technique | Expected Observations | Structural Interpretation |

| ¹H NMR | Signals for -CH₃, -CH₂Br, -NH protons | Confirms proton environments and connectivity |

| ¹³C NMR | Signals for C=O, C(CH₃)₂, -CH₂Br, -CH₃ carbons | Maps the carbon skeleton |

| IR Spectroscopy | N-H stretch, C=O stretch (Amide I), N-H bend (Amide II), C-Br stretch | Identifies key functional groups |

| Mass Spectrometry | Molecular ion peak with Br isotopic pattern, fragmentation pattern | Confirms molecular weight and substructures |

Establishing Spectroscopic Analysis Procedures for Halogenated Amides

The systematic spectroscopic analysis of halogenated amides, such as this compound, requires a standardized set of procedures to ensure data accuracy and reproducibility. The presence of a halogen atom can influence the spectroscopic properties of the molecule in predictable ways.

For NMR analysis, the electronegativity and size of the halogen atom affect the chemical shifts of nearby protons and carbons. In the case of bromoamides, the bromine atom's electron-withdrawing nature deshields adjacent protons and carbons, shifting their signals to higher frequencies (downfield). This effect diminishes with distance from the halogen.

In IR spectroscopy, the C-X (where X is a halogen) stretching frequency is dependent on the mass of the halogen atom. The C-Br stretch is typically observed in the 700-500 cm⁻¹ region. The electronegativity of the halogen can also have a subtle electronic effect on the frequency of other functional groups, such as the carbonyl stretch in amides.

Mass spectrometry of halogenated compounds is characterized by the distinct isotopic patterns of chlorine and bromine. Establishing a procedure to analyze these patterns is crucial for confirming the presence and number of halogen atoms in the molecule.

A standardized protocol for halogenated amides would involve:

Purity Assessment: Initial analysis by a primary technique like NMR or HPLC to ensure sample purity.

Multi-technique Acquisition: Systematic acquisition of ¹H NMR, ¹³C NMR, IR, and MS data under defined experimental conditions (e.g., solvent, concentration, instrument parameters).

Data Integration: Correlative interpretation of all spectroscopic data to build a cohesive structural model.

Comparative Analysis: Comparison of the obtained spectra with those of known, structurally similar halogenated amides to identify trends and confirm assignments.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide invaluable information about the connectivity and electronic structure of a molecule in solution, X-ray crystallography offers the definitive determination of its three-dimensional structure in the solid state. This technique would provide precise measurements of bond lengths, bond angles, and torsion angles within the this compound molecule.

For a crystalline sample of the compound, X-ray diffraction analysis would reveal the spatial arrangement of the atoms, including the conformation of the amide linkage and the orientation of the bromoacetyl group relative to the rest of the molecule. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, which dictate the packing of the molecules in the crystal lattice.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Information | Significance |

| Crystal System | e.g., Monoclinic, Orthorhombic | Basic symmetry of the crystal lattice |

| Space Group | e.g., P2₁/c | Detailed symmetry operations within the unit cell |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Size and shape of the repeating unit |

| Bond Lengths (Å) | C=O, C-N, C-Br, etc. | Confirms covalent structure and bond orders |

| Bond Angles (°) | O=C-N, C-C-Br, etc. | Defines the geometry around each atom |

| Torsion Angles (°) | e.g., H-N-C=O | Describes the conformation of the molecule |

| Hydrogen Bonding | Donor-Acceptor distances and angles | Reveals key intermolecular interactions |

The combination of these advanced spectroscopic and crystallographic techniques would provide a complete and unambiguous structural characterization of this compound, forming a foundational understanding for any further study or application of this compound.

Mechanistic Organic Chemistry and Reactivity Profiles of 2 2 Bromoacetamido 2 Methylpropanamide

Electrochemical Reduction Mechanisms of α-Bromoamides

The electrochemical reduction of α-bromoamides, including 2-(2-Bromoacetamido)-2-methylpropanamide, is a complex process involving several competing pathways. The cleavage of the carbon-bromine (C-Br) bond is a central event, leading to the formation of highly reactive intermediates. Cyclic voltammetry studies on similar α-bromo-imides have shown an irreversible one-electron wave corresponding to the reductive cleavage of the C–Br bond. rsc.org The potential at which this reduction occurs can be influenced by factors such as the presence of Lewis acids, which can facilitate the process. rsc.org

Carbanion Formation and Self-Protonation Pathways

The primary step in the electrochemical reduction of α-haloamides is the cleavage of the carbon-halogen bond, which can lead to the formation of a carbanion. A carbanion is a highly reactive intermediate with a negative charge localized on a carbon atom. In the context of α-bromoamides, the reduction of the C-Br bond generates an α-amido carbanion.

Once formed, this carbanion is a strong base and can be protonated. A notable pathway in this process is "self-protonation." In this mechanism, one molecule of the parent α-bromoamide acts as a proton donor for the electrogenerated carbanion derived from another molecule. nih.gov This occurs because the hydrogen atom on the amide nitrogen (N-H) is sufficiently acidic to protonate the highly basic carbanion. This pathway consumes two molecules of the starting material for every one molecule of the reduced, debrominated product.

Table 1: Key Intermediates in Electrochemical Reduction

| Intermediate | Description | Formation Method |

|---|---|---|

| α-Amido Carbanion | A negatively charged ion with the charge on the carbon atom alpha to the amide group. | Reductive cleavage of the C-Br bond. |

1,2-Elimination Reactions

An alternative reaction pathway for α-bromoamides, particularly when treated with a base, is a 1,2-elimination (or β-elimination) reaction. mgscience.ac.inyoutube.com In this process, the bromine atom from the α-carbon and a hydrogen atom from an adjacent (β) carbon are removed, leading to the formation of a double bond. mgscience.ac.inmasterorganicchemistry.com For this compound, this would involve the elimination of hydrogen bromide (HBr) from the bromoacetamido moiety.

This type of reaction is often facilitated by heat and the presence of a base, which abstracts the β-hydrogen. mgscience.ac.inyoutube.com The driving force for this elimination is frequently the formation of a stable, conjugated system. youtube.com In the case of α-bromoamides, the resulting α,β-unsaturated amide is stabilized by conjugation between the newly formed carbon-carbon double bond and the carbonyl group. youtube.com There are two primary mechanisms for 1,2-elimination: the E1 mechanism, which involves a carbocation intermediate, and the E2 mechanism, which is a concerted, one-step process. youtube.commasterorganicchemistry.com

Deprotonation at the Nitrogen Atom and Bromo-containing Anion Formation

Under certain conditions, particularly in the presence of a base, the amide nitrogen of the α-bromoamide can be deprotonated. The acidity of the N-H proton makes this a plausible step. This deprotonation results in the formation of a bromo-containing anion, where the negative charge resides on the nitrogen atom.

Intramolecular Cyclization and Rearrangement Reactions

The structure of this compound, featuring both an electrophilic center (the carbon bearing the bromine) and nucleophilic sites (the amide oxygen and nitrogen), predisposes it to intramolecular reactions.

Smiles Rearrangement Pathways Involving 2-Bromo-2-methylpropanamide (B1266605) Derivatives

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction. nih.govscispace.com While the classic Smiles rearrangement involves aromatic systems, related rearrangements can occur in aliphatic systems. Research has specifically implicated 2-bromo-2-methylpropanamide in a regiochemical switching of a Smiles rearrangement. acs.org In a study on the enantioselective synthesis of axially chiral anilines, the use of the sterically hindered 2-bromo-2-methylpropanamide as an aminating reagent led to a controlled rearrangement, demonstrating its influence on the reaction's regioselectivity. acs.org The reaction involves the intramolecular attack of a nucleophile onto an activated ring system, leading to the migration of the ring. nih.gov Variations of this reaction, including radical Smiles rearrangements, have expanded its utility in forming C-C or C-heteroatom bonds. nih.gov

Table 2: Factors Influencing Smiles Rearrangement

| Factor | Influence | Reference |

|---|---|---|

| Steric Hindrance | Can control the regioselectivity of the rearrangement. | acs.org |

| Electronic Effects | Activation of the migrating ring by electron-withdrawing groups is often key. | nih.gov |

Formation of Cyclic Adducts, e.g., Oxazolidin-4-one Derivatives

Intramolecular cyclization is a prominent reaction pathway for α-bromoamides. The electrochemical reduction of 2-bromo-carboxamides in dipolar aprotic solvents like DMF can lead to the formation of oxazolidinone derivatives. nih.gov Specifically, this can yield 2-dimethylamino oxazolidinone derivatives where the solvent participates in the reaction. nih.gov

Another significant cyclization product from related precursors is the 4-oxazolidinone (B12829736) ring system. nih.gov This heterocyclic core is found in natural products with antimicrobial activity. nih.gov The formation of such five-membered rings can occur via an intramolecular SN2 reaction, where a nucleophile within the molecule (such as the oxygen of the amide group) attacks the carbon atom bearing the bromine, displacing the bromide ion. This process would transform the linear amide into a cyclic oxazolidin-4-one structure. The synthesis of these heterocycles is of considerable interest, and various methods have been developed for their construction, highlighting their value as synthetic intermediates. organic-chemistry.orgresearchgate.net

Intramolecular Nucleophilic Displacement by Amide or Other Heteroatom Functionalities

The structure of this compound features an electrophilic carbon (part of the bromoacetyl group) and a nucleophilic nitrogen atom within the same molecule. This arrangement is conducive to intramolecular reactions. The amide nitrogen can act as an internal nucleophile, attacking the carbon atom that bears the bromine atom.

This process is an intramolecular SN2 reaction, which results in the displacement of the bromide ion and the formation of a new carbon-nitrogen bond. The reaction leads to the formation of a five-membered heterocyclic ring system. The product of this cyclization is 2,2-dimethyl-5-oxo-imidazolidin-4-carboxamide . The formation of such imidazolidinone rings is a known synthetic pathway. nih.govresearchgate.net The reaction generally proceeds under basic conditions, which can deprotonate the amide nitrogen, increasing its nucleophilicity and facilitating the ring-closing step. The synthesis of related 2-oxoimidazolidine derivatives often involves condensation reactions that result in this stable heterocyclic core. google.com

Intermolecular Nucleophilic Substitution Reactions

The bromoacetyl moiety of this compound is a potent electrophile, making it highly susceptible to intermolecular nucleophilic substitution reactions. These reactions typically follow an SN2 mechanism, where an external nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide leaving group. organic-chemistry.orgnih.gov This reactivity allows for the straightforward introduction of various functional groups.

A variety of nucleophiles can react with this compound to yield substituted products. The reactivity of these nucleophiles generally follows the order: thiolates > amines > alcohols. organic-chemistry.org

Amines: Primary and secondary amines are effective nucleophiles that readily react with the compound to form a new carbon-nitrogen bond, yielding a glycinamide (B1583983) derivative. These reactions are typically bimolecular (SN2) and proceed with inversion of configuration at the electrophilic carbon. organic-chemistry.orgucsb.edu

Alcohols: Alcohols are weaker nucleophiles compared to amines. For a reaction to occur efficiently, the alcohol is often converted to its more nucleophilic conjugate base, the alkoxide, by using a strong base. The alkoxide then displaces the bromide ion. libretexts.org Alternatively, the reaction can be promoted by acid catalysis, which activates the leaving group. libretexts.org

Thiols: Thiols, and particularly their conjugate bases (thiolates), are excellent nucleophiles for SN2 reactions. masterorganicchemistry.com Thiolates react rapidly with alkyl halides to form thioethers. masterorganicchemistry.comchemistrysteps.com Due to the high nucleophilicity and lower basicity of sulfur compared to oxygen, these reactions often give high yields of the substitution product with minimal competing elimination reactions. chemistrysteps.com

| Nucleophile | Reagent Type | Product Class | General Reaction |

| Amine | R₂NH | Glycinamide Derivative | R-Br + R₂NH → R-NR₂ + HBr |

| Alcohol/Alkoxide | ROH / RO⁻ | Alkoxyacetamide Derivative | R-Br + RO⁻ → R-OR + Br⁻ |

| Thiol/Thiolate | RSH / RS⁻ | Thioether Derivative | R-Br + RS⁻ → R-SR + Br⁻ |

The reaction of this compound with strong organometallic reagents, such as Grignard reagents (R-MgX) and organolithiums (R-Li), is complex. These reagents are not only potent nucleophiles but also very strong bases. msu.edu The target molecule possesses two amide (N-H) protons, which are acidic.

Consequently, the initial and most rapid reaction is an acid-base reaction, where the organometallic reagent deprotonates one or both of the amide nitrogens. libretexts.org This consumes the reagent and forms a metalated amide species. Nucleophilic attack on the carbon-bromine bond may occur subsequently, but it is often hindered by the newly formed anionic centers.

To achieve nucleophilic substitution at the carbon-bromine bond while avoiding the complication of the acidic protons, milder organometallic reagents are required. Organocuprates (Gilman reagents, R₂CuLi) are softer nucleophiles and less basic than Grignard or organolithium reagents, and they can sometimes favor substitution over deprotonation, although the acidic protons remain a challenge. youtube.com Alternatively, Weinreb amides, a special class of amides with an N-methoxy-N-methylamide group, are known to react with organometallics to form ketones by avoiding the typical secondary reactions due to a stable chelated intermediate. saskoer.ca While the subject compound is not a Weinreb amide, this illustrates a strategy to control reactivity.

Free Radical Reactions and Radical Initiated Transformations

The carbon-bromine bond in this compound can undergo homolytic cleavage under thermal, photolytic, or chemically-induced conditions to generate a free radical. This transformation is typically initiated by radical initiators like 2,2'-azo-bis-isobutyronitrile (AIBN) or through interaction with certain transition metals. libretexts.orgmdpi.com

The resulting α-amido radical is a reactive intermediate that can participate in a variety of transformations. A key reaction is carbon-carbon bond formation. For instance, in the presence of an alkene, such as an allyltin (B8295985) species, the radical can add across the double bond in a propagation step. cmu.edu Such radical reactions can be highly selective. The use of a Lewis acid, for example, can significantly influence the diastereoselectivity of the addition product by coordinating to the carbonyl oxygen and controlling the conformation of the reactive intermediate. cmu.edu Research has shown that in the presence of MgBr₂, radical reactions that were previously nonselective can yield product ratios exceeding 100:1. cmu.edu This demonstrates the potential for controlled and stereoselective functionalization via radical pathways.

Stereochemical Considerations in Reactions of Chiral Derivatives

If this compound is modified to be chiral, for example, by replacing one of the gem-dimethyl groups with a different substituent, all subsequent reactions must be considered in a stereochemical context. researchgate.net

Nucleophilic Substitution Reactions: Intermolecular and intramolecular SN2 reactions are inherently stereospecific. These reactions proceed through a backside attack mechanism, resulting in a predictable inversion of the stereochemical configuration at the electrophilic carbon center (the carbon bearing the bromine). organic-chemistry.orgnih.gov If a chiral center already exists elsewhere in the molecule, it can influence the reaction's outcome, potentially leading to a mixture of diastereomers.

Reactions of Chiral Derivatives: When a stereocenter is present on the 2-methylpropanamide backbone, it can direct the approach of incoming reagents. This is known as substrate-controlled stereoselectivity. For example, in radical reactions, a pre-existing stereocenter can dictate the facial selectivity of the radical trap addition, leading to one diastereomer being formed in preference to the other. cmu.edu This control is often rationalized by steric models, such as A(1,3) strain, where the molecule adopts a conformation that minimizes steric clashes, thereby exposing one face of the radical to attack. cmu.edu Similarly, in additions of organometallic reagents to related chiral systems like aziridine-2-carboxaldehydes, the existing stereochemistry and the nature of the protecting group on the nitrogen atom can control whether the syn or anti product is formed, often through chelation control. nih.gov The stereochemical outcome is therefore a result of the interplay between the substrate's inherent structure and the reaction conditions. researchgate.net

Computational Chemistry and Theoretical Investigations of 2 2 Bromoacetamido 2 Methylpropanamide

Quantum Chemical Calculations

Quantum chemical calculations are foundational to computational chemistry, providing a detailed description of the electronic structure of molecules.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. mdpi.com This approach could be used to determine parameters for 2-(2-Bromoacetamido)-2-methylpropanamide such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov These frontier orbitals are crucial in predicting a molecule's reactivity. The energy difference between HOMO and LUMO, known as the band gap, indicates the molecule's chemical stability and reactivity. nih.gov

Furthermore, DFT calculations can yield a map of the molecular electrostatic potential (MEP), which illustrates the charge distribution and can predict sites for electrophilic and nucleophilic attack. mdpi.com For related acetamide (B32628) derivatives, DFT has been employed to study their local molecular properties and reactivity. nih.gov Although specific data for this compound is not available, a hypothetical table of DFT-derived parameters is presented below to illustrate the potential output of such a study.

Interactive Table: Hypothetical DFT-Calculated Electronic Properties

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Relates to electron-donating ability |

| LUMO Energy | -0.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 6.7 eV | Indicator of chemical reactivity |

Ab Initio Methods for High-Level Characterization

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. These methods, while computationally more intensive than DFT, can provide highly accurate results for molecular properties. For amides and related structures, ab initio calculations have been used to perform conformational analysis and to understand intramolecular interactions. While no specific ab initio studies on this compound were found, these methods could be applied to accurately determine its geometry, vibrational frequencies, and other electronic properties.

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental results. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR chemical shifts. core.ac.uk For this compound, this would involve predicting the 1H and 13C chemical shifts, which could then be compared to experimentally obtained spectra for structure verification.

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. researchgate.net These calculations help in assigning the various vibrational modes of the molecule, such as the stretching and bending of its functional groups. While experimental NMR data for the simpler compound 2-bromoacetamide (B1266107) shows a methylene (B1212753) (CH2) signal at 3.81 ppm and a carbonyl (C=O) signal at 167.92 ppm in 13C NMR, the values for this compound would be influenced by its different substitution pattern. nih.gov

Interactive Table: Hypothetical Calculated vs. Experimental Spectroscopic Data

| Nucleus/Bond | Calculated Chemical Shift (ppm) / Frequency (cm-1) | Experimental Value |

|---|---|---|

| 1H NMR (CH2Br) | 3.90 | Not Available |

| 13C NMR (C=O, amide) | 168.5 | Not Available |

| 13C NMR (C=O, propanamide) | 175.0 | Not Available |

| IR (N-H stretch) | 3350 | Not Available |

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is critical to its function. Conformational analysis explores the different spatial arrangements of atoms (conformers) and their relative energies.

Rotamer Preferences and Intramolecular Interactions

For this compound, rotation around the various single bonds would lead to different conformers. Theoretical calculations could map the potential energy surface to identify the most stable conformers. Intramolecular hydrogen bonding, for instance between the N-H proton and a nearby oxygen or bromine atom, could play a significant role in stabilizing certain conformations. Studies on similar molecules, such as 2-bromo-2-methyl-N-p-tolylpropanamide, have highlighted the importance of steric hindrance in determining the torsion angles between amide groups.

Influence of Substituents on Conformation

The substituents on the propanamide backbone—the bromoacetamido group and the two methyl groups at the C2 position—will significantly influence the molecule's preferred conformation. The bulky bromine atom and the methyl groups will create steric hindrance, limiting the rotational freedom around the single bonds. Computational studies on substituted benzaldehydes and acetophenones have shown that the presence of different functional groups dictates the planarity and relative stability of various conformers. rsc.org A similar approach could be used to understand how the substituents in this compound govern its three-dimensional structure.

Molecular Orbital Theory Applications

Molecular orbital theory is a fundamental tool for understanding the electronic behavior of molecules. However, specific applications of this theory to this compound have not been documented in scientific literature.

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugative interactions, and bond properties within a molecule. Such an analysis would provide valuable insights into the stability and reactivity of this compound by quantifying the delocalization of electron density between filled and unfilled orbitals. For instance, it could elucidate the interactions between the lone pairs of the oxygen and nitrogen atoms with the antibonding orbitals of adjacent sigma bonds. Currently, no published NBO analysis for this specific compound exists.

Frontier Molecular Orbital (FMO) Theory in Reaction Pathway Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and shapes of the HOMO and LUMO of this compound would be crucial for predicting its behavior in various chemical reactions, including its susceptibility to nucleophilic or electrophilic attack. Without dedicated computational studies, the specific HOMO-LUMO gap and orbital distributions for this molecule remain undetermined.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a powerful technique for elucidating the step-by-step pathways of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone.

Transition State Characterization for Key Transformations

The characterization of transition states is essential for understanding the kinetics of a chemical reaction. For this compound, this would involve modeling the high-energy structures that connect reactants to products in potential transformations, such as intramolecular cyclizations or substitution reactions. The geometric parameters and vibrational frequencies of these transition states have not been computationally determined.

Energy Barriers and Reaction Rate Constants

By calculating the energy of reactants, transition states, and products, computational methods can determine the activation energy barriers for a reaction. This information is vital for predicting reaction rates. For any potential reaction involving this compound, these energy barriers and the corresponding theoretical rate constants have not been reported.

Correlation with Experimental Data and Predictive Modeling

A key strength of computational chemistry lies in its ability to correlate theoretical calculations with experimental observations and to predict the properties of new molecules. For this compound, computational models could be used to predict spectroscopic data (e.g., NMR, IR spectra) or to develop quantitative structure-activity relationship (QSAR) models if sufficient experimental data were available. However, studies undertaking such predictive modeling and correlation for this compound are absent from the literature.

Role As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Precursor in the Synthesis of Substituted Anilines and Amines

The bromoacetyl group of 2-(2-Bromoacetamido)-2-methylpropanamide is an effective alkylating agent for primary and secondary amines, including anilines. In this capacity, the compound can be used to introduce the 2-acetamido-2-methylpropanamide substituent onto a nitrogen atom. This reaction typically proceeds via a standard nucleophilic substitution mechanism, where the lone pair of electrons on the amine nitrogen attacks the electrophilic carbon atom bearing the bromine, displacing the bromide ion.

This method is instrumental in creating more complex amine and aniline (B41778) derivatives, which are key structural motifs in many biologically active molecules and functional materials. For instance, the introduction of the amide-containing moiety can modify the solubility, hydrogen-bonding capabilities, and conformational properties of the parent amine. While direct synthesis examples using this specific compound are specialized, the general reactivity of α-halo amides with amines is a well-established transformation in organic synthesis. Substituted anilines, in particular, are precursors for a wide range of pharmaceuticals and agrochemicals. nih.gov

Scaffold for Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain rings with at least one heteroatom, are of immense importance in medicinal chemistry. The structure of this compound provides a versatile scaffold for constructing various heterocyclic systems. The bromoacetyl portion can act as an electrophilic component in ring-closing reactions, enabling the formation of diverse ring structures.

Oxadiazoles are a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms, which are recognized as important scaffolds in drug discovery. jneonatalsurg.comresearchgate.netnih.govresearchgate.net The synthesis of 1,3,4-oxadiazole (B1194373) derivatives, for example, often involves the cyclization of acylhydrazide precursors. jneonatalsurg.com

While direct pathways from this compound are not extensively documented, a plausible synthetic route could involve its reaction with a carbohydrazide. The initial reaction would form an intermediate by substituting the bromine with the hydrazide nitrogen. This intermediate could then undergo intramolecular cyclization and dehydration, often facilitated by reagents like phosphorus oxychloride, to yield the 1,3,4-oxadiazole ring. The resulting molecule would feature the 2-methylpropanamide group attached to the newly formed heterocyclic core, creating a novel and complex derivative for further study. The development of new synthetic methods, including those performed at room temperature, has expanded the potential for creating diverse oxadiazole-based molecules. mdpi.com

The synthesis of fused heterocyclic systems such as pyrazolo[5,1-c] nih.govresearchgate.netcmu.edutriazoles represents a significant area of research due to their applications as dyes, pigments, and biologically active compounds. researchgate.net These complex structures are often built from simpler heterocyclic or acyclic precursors. researchgate.net

The reactivity of the bromoacetyl group in this compound makes it a candidate for constructing such systems. For example, it could react with a suitably substituted aminopyrazole or aminotriazole. The initial N-alkylation would be followed by an intramolecular cyclization to form the fused ring system. The Vilsmeier-Haack reaction is a common method for synthesizing pyrazole (B372694) derivatives, which can serve as intermediates for these fused systems. semanticscholar.org Although specific literature detailing the use of this compound for this purpose is sparse, the synthetic strategies for related pyrazole and triazole systems suggest its potential as a valuable precursor. researchgate.netnih.govnih.gov

Applications in Polymer Chemistry and Materials Science

The precise control over polymer architecture has led to the development of advanced materials with tailored properties. Compounds like this compound, which contain a reactive halogen, are of particular interest in this field.

Atom Transfer Radical Polymerization (ATRP) is a powerful controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. nih.gov A key component of ATRP is the initiator, which typically contains a labile carbon-halogen bond.

The α-bromoamide structure within this compound is analogous to many well-established ATRP initiators. cmu.edutcichemicals.com In a typical ATRP process, a transition metal complex (commonly copper-based) reversibly activates the initiator by abstracting the bromine atom, which generates a radical. This radical then initiates the polymerization of vinyl monomers. The reversible deactivation process maintains a low concentration of active radicals, allowing for controlled polymer growth. The use of functional initiators is a direct method for introducing specific end-groups onto polymer chains. cmu.edu The 2-methylpropanamide group of this initiator would thus be incorporated as the alpha-end group of the resulting polymer chains, imparting specific functionality from the very beginning of the synthesis.

Below is a table of common ATRP initiators, illustrating the structural class to which this compound belongs.

| Initiator Name | Abbreviation | Common Use |

| Ethyl 2-bromoisobutyrate | EBiB | General purpose initiator for various monomers. |

| Methyl 2-bromopropionate | MBrP | Used for controlled polymerization of acrylates and styrenes. cmu.edu |

| 2-Bromoisobutyryl bromide | BIBB | A precursor for creating more complex, functional initiators. nih.gov |

| Azidoethyl-2-bromo-2-methylpropanoate | AEBMP | Initiator for synthesizing polymers with a terminal azide (B81097) group for "click" chemistry. researchgate.net |

In addition to its role as an initiator, this compound can be chemically modified to become a functional monomer. This approach involves replacing the bromine atom with a polymerizable group, such as a vinyl, acrylate, or methacrylate (B99206) moiety.

For example, the bromine could be substituted by reacting the compound with sodium methacrylate. This would result in a novel monomer where the methacryloyl group is linked to the core structure. This new monomer could then be copolymerized with other standard monomers (like styrene (B11656) or methyl methacrylate) to introduce the 2-(acetamido)-2-methylpropanamide functional group as a pendant side chain along the polymer backbone. Such functional polymers are crucial for developing advanced materials for a wide array of applications, from biomedical devices to specialty coatings. mdpi.comnih.govgoogle.com

Generation of Labeled Probes and Affinity Reagents

The bromoacetamide functional group is a well-established reactive moiety for the alkylation of nucleophiles, particularly the thiol groups of cysteine residues in proteins. This reactivity is the basis for its potential utility in the creation of labeled probes and affinity reagents. However, specific applications of this compound for these purposes are not described in the current scientific literature.

Integration into Peptides for Ligand-Receptor Interaction Studies

In principle, this compound could serve as a building block for modifying peptides. The bromoacetyl group can react with a cysteine residue within a peptide or protein, forming a stable thioether linkage. This covalent modification is a common strategy for introducing labels or cross-linkers to study ligand-receptor interactions. Despite this theoretical potential, there are no specific examples in published research demonstrating the integration of this compound into peptides for such studies.

Synthesis of Chemically Reactive Tags

Chemically reactive tags are versatile tools in chemical biology for protein labeling and activity profiling. The bromoacetamide group present in this compound makes it a candidate for use as such a tag. However, the synthesis and application of chemically reactive tags specifically derived from this compound have not been reported in the peer-reviewed literature.

Development of Novel Organic Transformations

The development of new reactions is a cornerstone of modern organic chemistry. While structurally interesting, this compound has not been prominently featured as a key reactant or intermediate in the development of novel organic transformations.

Utilization in Cascade Reactions and Multicomponent Reactions

Cascade and multicomponent reactions are efficient methods for the synthesis of complex molecules from simple starting materials in a single operation. These reactions often rely on a series of compatible transformations. A review of the literature on cascade and multicomponent reactions does not reveal any instances where this compound has been utilized as a component.

Catalytic Transformations Enabling Functional Group Interconversions

Catalysis offers powerful and elegant ways to achieve chemical transformations. The functional groups within this compound, such as the carbon-bromine bond and the amide linkages, are theoretically susceptible to various catalytic transformations. Nevertheless, there is a lack of published research detailing the use of this specific compound in catalytic reactions aimed at functional group interconversions.

常见问题

Q. What are the most reliable laboratory-scale synthesis methods for 2-(2-Bromoacetamido)-2-methylpropanamide?

Methodological Answer: The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting bromoacetyl chloride with 2-amino-2-methylpropanamide in anhydrous solvents (e.g., dichloromethane) under inert conditions (N₂/Ar). Catalysts like triethylamine or DMAP are used to neutralize HCl byproducts . For instance, reports yields of 65–78% for analogous bromoacetamido benzoic acids using stoichiometric amine bases and controlled temperatures (0–25°C). Purification typically involves recrystallization from ethanol/water mixtures or column chromatography with silica gel .

Q. How is this compound characterized to confirm structural integrity?

Methodological Answer: Key characterization techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to verify bromoacetamido (-CO-NH-CBr) and methylpropanamide (-CH(CH₃)) groups. highlights distinct peaks for bromine-substituted carbons (~δ 170 ppm in ¹³C NMR).

- X-ray Crystallography : Used to resolve stereochemical ambiguities, as demonstrated in for a related bromoacetamido compound.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₆H₁₀BrN₂O₂; theoretical MW: 237.997 g/mol).

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The bromine atom’s electrophilicity drives SN2 reactions with nucleophiles (e.g., amines, thiols). Steric hindrance from the 2-methyl group slows bimolecular pathways, favoring elimination under high-temperature or polar aprotic conditions (e.g., DMF at 80°C). Kinetic studies using HPLC or in-situ IR spectroscopy can track intermediate formation. notes similar steric effects in 2-bromo-2-methylpentane substitution reactions .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

Methodological Answer: Contradictions often arise from varying solvent polarity, catalyst loadings, or purification methods. For example, shows yields of 2-(2-Bromoacetamido)benzoic acid ranging from 65% to 78% across entries 1–4, attributed to differences in recrystallization solvents (ethanol vs. acetone). Researchers should:

- Replicate conditions from conflicting studies.

- Use design-of-experiment (DoE) frameworks to isolate critical variables.

- Validate purity via HPLC or elemental analysis .

Q. What strategies optimize regioselectivity in reactions involving this compound?

Methodological Answer: Regioselectivity is controlled by steric and electronic factors. For example:

- Protecting Groups : Temporarily block the amide NH to direct bromine substitution to the α-carbon.

- Microwave-Assisted Synthesis : Enhances reaction homogeneity and reduces side products, as seen in for similar bromoacetamido syntheses .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack on the less hindered site.

Q. How does the stability of this compound vary under different storage conditions?

Methodological Answer: The compound is sensitive to moisture (hydrolysis) and UV light (decomposition). Stability studies recommend:

- Storage in amber vials at -20°C under inert gas.

- Use of desiccants (e.g., silica gel) to prevent hydrolysis.

- Periodic NMR checks to detect degradation (e.g., loss of Br signal). highlights analogous stability challenges for 2-bromo-2-chloroacetamide .

Q. What computational tools predict the reactivity of this compound in novel reaction environments?

Q. How is the biological activity of this compound assessed in enzyme inhibition studies?

Methodological Answer:

- Kinetic Assays : Measure IC₅₀ values via spectrophotometric monitoring of substrate depletion (e.g., for proteases or kinases).

- Molecular Docking : Software like AutoDock Vina predicts binding affinities to target proteins.

- SAR Studies : Modify the bromoacetamido group to evaluate its role in bioactivity, as seen in for analogous amides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。